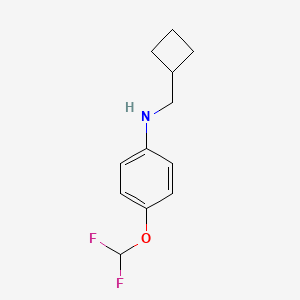

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline

Description

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is an aromatic amine derivative featuring a cyclobutylmethyl substituent on the nitrogen atom and a difluoromethoxy group at the para position of the benzene ring. The compound’s molecular formula is C₁₂H₁₅F₂NO, with a molecular weight of 227.25 g/mol (calculated based on analogous structures in and ).

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)16-11-6-4-10(5-7-11)15-8-9-2-1-3-9/h4-7,9,12,15H,1-3,8H2 |

InChI Key |

YLBNYLPAOCYHLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNC2=CC=C(C=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline can be achieved through several synthetic routes. One common method involves the N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base . This method is attractive due to its operational simplicity and the stability of the carbene surrogate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Scientific Research Applications

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline has several notable applications:

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly as a precursor for drug development. It has shown promise in:

- Anti-inflammatory Activity : Research indicates significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's IC50 values for COX-1 and COX-2 were found to be 19.45 ± 0.07 μM and 23.8 ± 0.20 μM, respectively .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 | |

| Diclofenac | 6.74 | 1.10 | |

| Celecoxib | 0.04 | 0.04 |

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its difluoromethoxy group can participate in various chemical reactions, making it useful in creating derivatives with enhanced biological activities.

Biological Studies

This compound has been investigated for its interactions with biomolecules, particularly in enzyme inhibition studies. It may modulate the activity of specific enzymes involved in metabolic pathways, influencing cellular functions.

Anti-Inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation comparable to standard treatments .

Synthesis Optimization

Research has focused on optimizing the synthesis of this compound to enhance yield and purity for further biological evaluations . The use of advanced catalytic systems and continuous flow reactors has been proposed to improve production efficiency.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituents on the Nitrogen Atom

Analysis :

Substituents on the Benzene Ring

Analysis :

Biological Activity

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group attached to a 4-(difluoromethoxy)aniline moiety. Its molecular formula is , and it is characterized by the presence of difluoromethoxy and aniline functional groups, which are known to influence biological interactions.

This compound has been investigated for its interactions with various biological targets, particularly in the context of enzyme inhibition. The compound may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory assays. The following table summarizes key findings related to its inhibitory effects on COX enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 | |

| Diclofenac | 6.74 | 1.10 | |

| Celecoxib | 0.04 | 0.04 |

The above data indicates that while this compound shows promising inhibitory activity against COX-2, it is less potent than established NSAIDs like celecoxib.

Case Studies and Research Findings

- Anti-Inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation comparable to standard treatments .

- Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with critical residues in the active site of COX-2, indicating a favorable binding profile that could lead to its anti-inflammatory effects .

- Synthesis and Optimization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations .

Future Directions

Further research is warranted to explore:

- In vivo Efficacy : Comprehensive studies to evaluate the therapeutic potential in animal models.

- Mechanistic Studies : Detailed investigations into the pathways affected by this compound.

- Structural Modifications : Exploration of analogs to enhance potency and selectivity towards COX enzymes or other targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.